![molecular formula C13H18N2S B5810051 1-Cyclopentyl-3-(2-methylphenyl)thiourea](/img/structure/B5810051.png)
1-Cyclopentyl-3-(2-methylphenyl)thiourea
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Overview
Description
1-Cyclopentyl-3-(2-methylphenyl)thiourea is an organosulfur compound with the molecular formula C13H18N2S. It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-3-(2-methylphenyl)thiourea can be synthesized through the reaction of cyclopentylamine with 2-methylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
Cyclopentylamine+2-Methylphenyl isothiocyanate→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(2-methylphenyl)thiourea is a thiourea derivative with a cyclopentyl group, a thiourea linkage, and a 2-methylphenyl substituent in its structure. Thioureas are known for diverse biological activities and medicinal chemistry applications.
Potential Applications
This compound has potential applications in pharmaceutical research due to its diverse biological activities. It may serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those related to inflammation and cancer. Additionally, its unique structural features make it a candidate for further exploration in agrochemical applications.
Biological Activities
Thiourea derivatives, including this compound, exhibit a range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The specific biological effects of this compound may arise from its interaction with various molecular targets, influencing pathways related to cell proliferation and apoptosis. The unique combination of the cyclopentyl group and thiourea linkage may enhance its efficacy compared to other similar compounds.
Pharmaceutical Research
This compound may serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those related to inflammation and cancer. Preliminary research suggests that this compound may interact with specific receptors and enzymes involved in cellular signaling pathways. Such interactions could lead to modulation of enzyme activity or inhibition of viral replication, highlighting its potential as a therapeutic agent.
Structural Comparison
Several compounds share structural similarities with This compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(1H-indol-3-yl)ethanone | Indole moiety | Anticancer and antimicrobial |
1-(1H-indol-3-yl)ethanol | Indole moiety with an alcohol functional group | Antiviral and anti-inflammatory |
1-(1H-indol-3-yl)ethylamine | Indole moiety with an amine functional group | Used in pharmaceuticals and agrochemicals |
The uniqueness of This compound lies in its specific combination of the cyclopentyl group and thiourea linkage, which may enhance its biological activities compared to these similar compounds.
Research on analogous Thiourea
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-3-phenylthiourea
- 1-Cyclopentyl-3-(2-chlorophenyl)thiourea
- 1-Cyclopentyl-3-(2-methoxyphenyl)thiourea
Comparison
1-Cyclopentyl-3-(2-methylphenyl)thiourea is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable subject for further research .
Properties
IUPAC Name |
1-cyclopentyl-3-(2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-10-6-2-5-9-12(10)15-13(16)14-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPLRZBCCJMNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200353 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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